N~1~-(5-METHYL-3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-(5-METHYL-3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features both isoxazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One possible route could involve:
Formation of the Isoxazole Ring: Starting from a suitable precursor such as a β-keto ester, the isoxazole ring can be formed via a cyclization reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.
Coupling Reaction: The final step involves coupling the isoxazole and pyrazole rings through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-METHYL-3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the synthesis of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for N1-(5-METHYL-3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific application. Generally, compounds with isoxazole and pyrazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-3-isoxazolyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the methyl group on the pyrazole ring.
N-(3-isoxazolyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide: Lacks the methyl group on the isoxazole ring.
N-(5-methyl-3-isoxazolyl)-3-(3-methyl-1H-pyrazol-1-yl)butanamide: Has an additional carbon in the alkyl chain.
Uniqueness
The presence of both methyl groups on the isoxazole and pyrazole rings in N1-(5-METHYL-3-ISOXAZOLYL)-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE may confer unique steric and electronic properties, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(3-methylpyrazol-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8-3-5-15(13-8)6-4-11(16)12-10-7-9(2)17-14-10/h3,5,7H,4,6H2,1-2H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZQVKFIWPNGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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